molecular formula C20H21N3O3 B2982973 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide CAS No. 1021132-77-3

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide

Cat. No.: B2982973
CAS No.: 1021132-77-3
M. Wt: 351.406
InChI Key: SRBDTVIAOIXKPD-UHFFFAOYSA-N
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Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide is a synthetic small molecule research chemical featuring a furan-substituted pyridazinone core. This compound is offered for research and development purposes only and is not intended for diagnostic or therapeutic applications. The core structure of this molecule, the 6-oxopyridazinone heterocycle, is a recognized pharmacophore in medicinal chemistry. Scientific literature indicates that this scaffold is found in compounds investigated as inhibitors of protein-protein interactions. Specifically, pyridazinone derivatives have been identified as first-in-class, covalent inhibitors that target the PRMT5 Binding Motif (PBM) interface, disrupting interactions with substrate adaptor proteins and reducing substrate methylation . The furan ring, a heterocyclic moiety, is commonly utilized in drug discovery for its potential to engage in various molecular interactions and is frequently derived from biomass, making it a component of interest in developing novel chemical entities . The phenethylamide side chain may influence the compound's physicochemical properties and cellular permeability. This product is designed for use by qualified researchers, primarily for in vitro studies exploring its potential biochemical mechanisms and applications. Its structural features suggest potential research value in areas such as chemical biology and oncology, particularly in the context of epigenetic target validation . Researchers can utilize this compound as a chemical tool to probe biological pathways or as a building block for the synthesis of more complex molecules.

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(21-13-12-16-6-2-1-3-7-16)9-4-14-23-20(25)11-10-17(22-23)18-8-5-15-26-18/h1-3,5-8,10-11,15H,4,9,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBDTVIAOIXKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Structural Features

The compound consists of several notable structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's chemical reactivity.
  • Pyridazinone Moiety : A six-membered ring containing nitrogen that is known for its biological interactions.
  • Butanamide Group : This functional group enhances the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Properties

Studies have shown that compounds with similar structural features can exhibit antimicrobial effects. The furan and pyridazinone rings are believed to interact with microbial enzymes or receptors, potentially inhibiting their activity.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The presence of heterocyclic structures like furan and pyridazinone is often associated with the ability to modulate cancer cell pathways and inhibit tumor growth .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into potential mechanisms and effects.

  • Synthesis and Evaluation :
    A study synthesized a series of pyridazinone derivatives, including those with furan moieties, and evaluated their antimycobacterial and antifungal activities. The findings indicated that modifications to the pyridazinone structure could enhance biological efficacy .
  • Mechanism of Action :
    The mechanism by which this compound exerts its effects may involve binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered cellular pathways, resulting in antimicrobial or anticancer effects.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesBiological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideFuran and pyridazinone structuresAntimicrobial, anticancer
4-(3-(furan-2-yl)-6-methylpyridazin-3(2H)-one)Furan ring with methylpyridazineAntimycobacterial
N-(2-(3-(furan-2-yl)-6-pyridazinone)ethyl)benzenesulfonamideFuran and sulfonamide groupsPotential anti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyridazinone derivatives, focusing on substituent effects, synthesis strategies, and spectroscopic characteristics.

Substituent Variations and Core Modifications

Target Compound vs. N-(2-Ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021132-75-1)
  • Structural Differences : The phenethyl group in the target compound is replaced with a 2-ethylphenyl group in this analog.
  • Molecular Weight : Both compounds share the same molecular formula (C20H21N3O3 ) and weight (351.4 ), indicating isomeric relationships.
Target Compound vs. 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1)
  • Structural Differences : The butanamide chain in the target is shortened to an acetamide group, and the phenethyl is replaced with a 4-methoxybenzyl group.
  • Impact : The shorter chain reduces molecular weight (339.3 vs. 351.4 ) and may alter binding interactions in biological systems. The methoxy group introduces electron-donating effects, which could influence metabolic stability .
Target Compound vs. Benzyloxy Pyridazine Derivatives (5a-c, )
  • Structural Differences: Compounds 5a-c feature a benzenesulfonamide group at the 4-position of the pyridazinone core, with benzyloxy substituents at the 3-position (e.g., 4-nitrobenzyloxy in 5b).
  • The nitro group in 5b introduces strong electron-withdrawing effects, which could stabilize the pyridazinone ring but reduce metabolic stability .

Spectroscopic and Analytical Data

1H NMR Highlights
  • Target Compound : Expected signals include δ 6.3–7.5 (furan protons), δ 7.2–7.4 (phenethyl aromatic protons), and δ 3.4–3.6 (butanamide methylenes).
  • 5b () : Distinct nitrobenzyl signals at δ 8.34–8.21 and a benzyloxy methylene at δ 5.41 .
  • 6h () : Piperazine-related protons at δ 7.93 (NH) and carbonyl signals at 1650 cm⁻¹ (IR) .
Molecular Weight and HRMS
Compound Molecular Formula Molecular Weight HRMS [M+Na]+ (Calcd/Found)
Target Compound C20H21N3O3 351.4 Not reported
5b () C17H14N4O6S 425.05 425.052626/425.052865
5c () C18H14N4O4S 405.06 405.062797/405.062819

Key Findings and Implications

Substituent-Driven Properties :

  • Electron-withdrawing groups (e.g., nitro in 5b) increase polarity but may reduce metabolic stability.
  • Lipophilic groups (e.g., phenethyl in the target compound) enhance membrane permeability.

Synthetic Flexibility: Pyridazinone derivatives can be functionalized at the 3- and 4-positions using diverse electrophiles (e.g., benzyl bromides, acyl chlorides) .

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